molecular formula C27H27Cl2N9NiO8 B14335955 2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate CAS No. 109850-32-0

2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate

Cat. No.: B14335955
CAS No.: 109850-32-0
M. Wt: 735.2 g/mol
InChI Key: DIQYQOYFLZAUOD-UHFFFAOYSA-L
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Description

2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is a coordination compound that combines the organic ligand 2-(1-methylimidazol-2-yl)pyridine with a nickel(2+) ion and diperchlorate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylimidazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methylimidazole under basic conditions. The resulting product is then purified through recrystallization or chromatography . The coordination with nickel(2+) ions can be achieved by mixing the ligand with a nickel(2+) salt, such as nickel(II) chloride, in an appropriate solvent like ethanol or acetonitrile. The diperchlorate anions are introduced by adding perchloric acid to the reaction mixture .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(0) or nickel(I) species .

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate involves the coordination of the nickel(2+) ion with the 2-(1-methylimidazol-2-yl)pyridine ligand. This coordination alters the electronic properties of the nickel ion, enabling it to participate in various catalytic and redox reactions. The diperchlorate anions help stabilize the complex and can also participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and allows for specific interactions with biological molecules .

Properties

109850-32-0

Molecular Formula

C27H27Cl2N9NiO8

Molecular Weight

735.2 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate

InChI

InChI=1S/3C9H9N3.2ClHO4.Ni/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;2*2-1(3,4)5;/h3*2-7H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2

InChI Key

DIQYQOYFLZAUOD-UHFFFAOYSA-L

Canonical SMILES

CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2]

Origin of Product

United States

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